molecular formula C18H19FN2O3S B2945069 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone CAS No. 2034384-31-9

1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone

Cat. No.: B2945069
CAS No.: 2034384-31-9
M. Wt: 362.42
InChI Key: SYWXZZOZHLHXFN-UHFFFAOYSA-N
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Description

This compound features a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) modified with a 1,1-dioxido sulfone group, a 2-fluorophenyl substituent at position 7, and a pyridin-3-yl ethanone moiety. The sulfone group enhances polarity and metabolic stability, while the fluorophenyl and pyridine rings contribute to aromatic interactions and target binding.

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-16-6-2-1-5-15(16)17-7-9-21(10-11-25(17,23)24)18(22)12-14-4-3-8-20-13-14/h1-6,8,13,17H,7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWXZZOZHLHXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound 1,4-Thiazepane + sulfone 7-(2-Fluorophenyl), pyridin-3-yl ethanone Likely enzyme inhibition (inferred) Not explicitly stated
(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Piperazine 4-Chlorophenyl, trifluoromethylphenyl, pyridin-3-yl CYP51 inhibitor (anti-T. cruzi) Multi-step alkylation/condensation
1-(2-(Oct-1-ynyl)pyridin-3-yl)ethanone (1r) Pyridine-ethanone Oct-1-ynyl side chain Structural intermediate Microwave-assisted AgOTf catalysis
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone Benzothiazine + sulfone 4-Ethylphenyl, 3-methylphenyl, 7-fluoro Unknown (structural focus) Not specified
2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone Indole-ethanone 2-Methoxyphenyl, pentylindole Cannabinoid receptor modulation (inferred) Halogenation/alkylation

Pharmacokinetic and Physicochemical Properties

  • Solubility : The sulfone group in the target compound and benzothiazine derivatives () increases water solubility compared to purely aromatic analogs like UDO.
  • Metabolic Stability : Fluorine atoms in the 2-fluorophenyl group reduce cytochrome P450-mediated metabolism, a feature shared with UDO’s trifluoromethylphenyl moiety .
  • Bioavailability: The pyridin-3-yl ethanone group may enhance blood-brain barrier penetration relative to bulkier indole-based ethanones ().

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